molecular formula C23H17N3O6 B2897740 (Z)-ethyl 3-(2-cyano-3-(5-(3-nitrophenyl)furan-2-yl)acrylamido)benzoate CAS No. 330676-13-6

(Z)-ethyl 3-(2-cyano-3-(5-(3-nitrophenyl)furan-2-yl)acrylamido)benzoate

Cat. No. B2897740
CAS RN: 330676-13-6
M. Wt: 431.404
InChI Key: QLTRBTAKJSSPKJ-LGMDPLHJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-ethyl 3-(2-cyano-3-(5-(3-nitrophenyl)furan-2-yl)acrylamido)benzoate is a chemical compound that belongs to the family of acrylamide derivatives. It is a yellow powder with a molecular weight of 441.44 g/mol. This compound has gained attention in the scientific community due to its potential applications in various fields, including scientific research.

Scientific Research Applications

Overview

The compound (Z)-ethyl 3-(2-cyano-3-(5-(3-nitrophenyl)furan-2-yl)acrylamido)benzoate has potential applications in various scientific research fields. While direct research on this specific compound is limited, insights can be drawn from studies on related compounds and functional groups present in its structure, such as acrylamide, furan derivatives, and nitrophenyl groups. This synthesis aims to provide an overview of the potential research applications based on the properties and reactions of these related chemical entities.

Acrylamide Research Applications

Acrylamide, a component of the compound , has been extensively studied for its properties and applications. Research has focused on its role in polymer formation, its presence in food as a potential carcinogen, and methods to mitigate its formation and toxicity. Acrylamide's reactivity makes it a useful monomer in polyacrylamide production, which has applications in wastewater treatment, soil conditioning, and as a gel in protein electrophoresis (Friedman, 2003). Additionally, understanding the mechanisms of acrylamide formation in foods has led to strategies to reduce its levels, thus minimizing health risks (Friedman & Levin, 2008).

Furan Derivatives in Scientific Research

Furan derivatives, similar to the furan moiety in the compound, are key in developing pharmaceuticals and polymers. Research has delved into converting plant biomass into furan derivatives, which can serve as a renewable feedstock for producing valuable chemicals and materials. This conversion process emphasizes sustainable chemistry and the potential of furan derivatives in creating a new generation of polymers and functional materials (Chernyshev et al., 2017).

Nitrophenyl Compounds and Research Utilization

Nitrophenyl groups, part of the compound’s structure, are important in medicinal chemistry, particularly in developing drugs acting on the central nervous system (CNS). Research has explored the transformation of benzimidazoles, imidazothiazoles, and imidazoles into more potent CNS drugs, highlighting the significance of nitrophenyl derivatives in synthesizing novel therapeutic agents (Saganuwan, 2020).

properties

IUPAC Name

ethyl 3-[[(Z)-2-cyano-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enoyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N3O6/c1-2-31-23(28)16-6-3-7-18(11-16)25-22(27)17(14-24)13-20-9-10-21(32-20)15-5-4-8-19(12-15)26(29)30/h3-13H,2H2,1H3,(H,25,27)/b17-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLTRBTAKJSSPKJ-LGMDPLHJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NC(=O)C(=CC2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-])C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CC(=CC=C1)NC(=O)/C(=C\C2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-])/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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